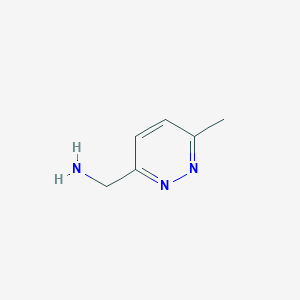

(6-Methylpyridazin-3-yl)methanamine

説明

Overview of Pyridazine-Containing Scaffolds in Chemical Sciences

Pyridazine (B1198779), a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. bldpharm.comresearchgate.net The presence of the two nitrogen atoms imparts distinct electronic properties to the ring system, influencing its reactivity and its ability to interact with biological targets. blumberginstitute.org Pyridazine derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net This broad spectrum of activity has cemented the pyridazine core as a valuable starting point for the design and synthesis of new therapeutic agents.

Significance of Methanamine Functionality in Organic Chemistry and Medicinal Applications

The methanamine group (-CH₂NH₂), a primary amine attached to a methyl linker, is a fundamental functional group in organic chemistry. Its basicity and nucleophilicity make it a key participant in a vast number of chemical transformations, allowing for the construction of more complex molecular architectures. In medicinal chemistry, the introduction of a methanamine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can participate in hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors, and can be readily modified to fine-tune a compound's activity and selectivity. researchgate.net

Historical Context of Research on Substituted Pyridazines and Amines

Research into pyridazine chemistry dates back to the late 19th century. However, it was the discovery of the biological activities of substituted pyridazines in the mid-20th century that catalyzed a surge in research interest. Similarly, the study of amines has been a cornerstone of organic chemistry for over a century, with their synthesis and reactivity being extensively explored. The combination of these two entities, in the form of aminopyridazines and their derivatives, has led to the development of numerous compounds with diverse applications. The exploration of specifically substituted aminomethylpyridazines, such as the title compound, represents a more recent and focused area of investigation.

Current Research Landscape and Future Directions for (6-Methylpyridazin-3-yl)methanamine

Currently, research involving this compound is primarily in the exploratory phase. While specific, in-depth studies on this exact molecule are limited, the broader interest in substituted pyridazines and aminomethyl heterocycles suggests a promising future. The primary focus of current research is likely centered on the development of efficient synthetic routes to access this compound and its derivatives. Furthermore, its potential as a scaffold for the generation of libraries of new compounds for biological screening is a key area of interest.

Future research will likely delve into the specific biological activities of derivatives of this compound. Given the known properties of the pyridazine core, investigations into its potential as an anticancer, anti-inflammatory, or antimicrobial agent are anticipated. Additionally, its utility in materials science, for example in the development of novel ligands for catalysis or functional organic materials, remains an open and exciting avenue for exploration.

Interactive Data Tables

Below are interactive tables summarizing key information about the compound and related structures.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |

| This compound | C₆H₉N₃ | 123.16 | - |

| (6-Methoxypyridazin-3-yl)methanamine | C₆H₉N₃O | 139.15 | -0.6 |

Note: Experimental data for this compound is not widely available. The data for the methoxy (B1213986) analog is provided for comparative purposes.

Structure

2D Structure

特性

IUPAC Name |

(6-methylpyridazin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVZZZIAWSOTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717425 | |

| Record name | 1-(6-Methylpyridazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004972-49-9 | |

| Record name | 1-(6-Methylpyridazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to (6-Methylpyridazin-3-yl)methanamine and its Derivatives

Reductive Amination Strategies for the Methanamine Moiety

Reductive amination is a cornerstone of amine synthesis, and it provides a direct route to the methanamine moiety of this compound. This method typically involves the reaction of a carbonyl compound, in this case, 6-methylpyridazine-3-carbaldehyde, with an amine source, followed by reduction of the resulting imine intermediate.

A highly efficient approach for this transformation is the reductive amination using an aqueous solution of ammonia and molecular hydrogen. alchempharmtech.com This method is environmentally benign and has been shown to be effective for the conversion of various aldehydes to their corresponding primary amines. alchempharmtech.com The reaction is typically carried out in the presence of a suitable catalyst, such as Rhodium on alumina (Rh/Al₂O₃), which facilitates both the imine formation and its subsequent hydrogenation. alchempharmtech.com Key to achieving high selectivity for the primary amine is the optimization of reaction parameters, including hydrogen pressure, temperature, and the molar ratio of the aldehyde to ammonia. alchempharmtech.com Time-dependent studies of similar reactions suggest the transient formation of a Schiff base intermediate. alchempharmtech.com

Recent advancements in this area have demonstrated the utility of iron-based catalysts for the reductive amination of aldehydes and ketones with aqueous ammonia, offering a more earth-abundant and cost-effective alternative to precious metal catalysts. unito.it These iron catalysts have shown a broad substrate scope and good functional group tolerance. unito.it

Alkylation Reactions in the Synthesis of Analogues

Alkylation reactions are fundamental for the derivatization of the primary amine group in this compound, allowing for the synthesis of a wide array of secondary and tertiary amine analogues. The nucleophilic nature of the primary amine readily allows for reaction with various alkylating agents, such as alkyl halides. nih.gov

The direct N-alkylation of primary amines with alkyl halides is a common method for the formation of C-N bonds. nih.gov However, a significant challenge in this approach is the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts, as the product secondary amine is often more nucleophilic than the starting primary amine. google.com To circumvent this, various strategies have been developed to achieve selective mono-alkylation. One such method involves the use of mixed oxide catalysts, such as Al₂O₃–OK, which can facilitate the selective N-alkylation of amines at room temperature. nih.gov

Furthermore, innovative approaches, termed "self-limiting alkylation," have been developed for the monoalkylation of N-aryl-N-aminopyridinium derivatives. google.com This strategy relies on the in-situ formation of a highly nucleophilic pyridinium ylide that, upon alkylation, becomes a less reactive nucleophile, thus preventing over-alkylation. google.com While not directly demonstrated on this compound, these principles of controlling reactivity are applicable to the selective synthesis of its N-alkylated analogues.

| Alkylation Method | Alkylating Agent | Catalyst/Reagent | Key Features |

| Direct N-alkylation | Alkyl halides | Base (e.g., K₂CO₃, Et₃N) | Prone to over-alkylation. |

| Catalytic N-alkylation | Alkyl halides | Al₂O₃–OK | Selective mono-alkylation at room temperature. nih.gov |

| Self-limiting Alkylation | Alkyl halides | Pyridinium salt formation | Prevents over-alkylation by modulating nucleophilicity. google.com |

Multi-Step Synthesis Approaches from Pyridazine (B1198779) Precursors

The synthesis of this compound can also be achieved through multi-step sequences starting from readily available pyridazine precursors. These routes offer flexibility in introducing various functional groups and building up the complexity of the molecule in a controlled manner.

One common strategy involves the functionalization of a pre-existing pyridazine ring. For instance, a synthetic route can commence with the oxidation of a methyl group on the pyridazine ring to a carboxylic acid. A patent describes the synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine using an oxidizing agent such as potassium permanganate or potassium dichromate in sulfuric acid. bldpharm.com This carboxylic acid can then be converted to the corresponding carboxamide, for example, 6-methylpyridazine-3-carboxamide, which is a commercially available intermediate. researchgate.net

The final step in this sequence is the reduction of the carboxamide to the desired methanamine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. Other reducing agents like borane-tetrahydrofuran complex (BH₃·THF) can also be employed.

This multi-step approach allows for the synthesis of the target compound from a simple and commercially available starting material, 3-chloro-6-methylpyridazine.

Copper-Catalyzed Methods for Analogous Compounds

Copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, providing access to a variety of N-arylated and N-heteroarylated compounds. These methods are particularly useful for the synthesis of analogues of this compound where the amine is attached to an aromatic or heteroaromatic moiety.

The Ullmann condensation, a classic copper-catalyzed reaction, has seen a renaissance with the development of more efficient catalytic systems that operate under milder conditions. beilstein-journals.org These reactions typically involve the coupling of an aryl or heteroaryl halide with an amine in the presence of a copper catalyst, a ligand, and a base. For the synthesis of pyridazine-based amines, a halopyridazine, such as a 3-bromopyridazine or a 3-iodopyridazine, can be coupled with an appropriate amine. beilstein-journals.org

Research has shown that the efficiency of these reactions is highly dependent on the choice of ligand, with various phenanthroline, diamine, and amino acid-based ligands being employed. beilstein-journals.org For instance, copper(I) iodide (CuI) in combination with a suitable ligand has been used for the N-heteroarylation of various amines with halopyridines. beilstein-journals.org While direct copper-catalyzed synthesis of this compound itself is not commonly reported, these methods are highly applicable for the synthesis of its N-aryl or N-heteroaryl derivatives, which are of significant interest in medicinal chemistry. organic-chemistry.org

| Reactants | Catalyst System | Key Features |

| Aryl/Heteroaryl Halide + Amine | CuI / Ligand (e.g., phenanthroline, diamine) | Mild reaction conditions, broad substrate scope. beilstein-journals.org |

| Pyridyl Ester + Benzylamine | Copper(II) catalyst | Aerobic oxidative amination of C(sp³)–H bonds. organic-chemistry.org |

| 2-Bromopyridine + Aqueous Ammonia | Cu₂O / Ligand (e.g., DMEDA) | Efficient synthesis of aminopyridines. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become an increasingly popular technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. researchgate.netresearchgate.net The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds, including pyridazine derivatives.

Microwave heating can be effectively employed in various steps of the synthesis of this compound and its analogues. For instance, in the context of reductive amination, microwave irradiation has been shown to significantly reduce reaction times. mdpi.com Microwave-assisted reductive amination of aldehydes and ketones over heterogeneous rhodium-based catalysts has been reported to give high yields of the corresponding amines in a fraction of the time required with conventional heating. google.comrlavie.com A study demonstrated that while conventional heating required 13 hours for a particular reductive amination, the same reaction was completed in 3 hours under microwave irradiation.

Furthermore, microwave assistance can be applied to multi-component reactions for the synthesis of complex heterocyclic systems. The rapid and efficient heating provided by microwaves can drive reactions to completion quickly, which is particularly advantageous for high-throughput synthesis and library generation in drug discovery. mdpi.com The use of microwave technology in the synthesis of pyridazine-containing molecules represents a green and efficient approach in modern organic chemistry.

Synthesis via Intermediate Halogenated Pyridazines

A common and practical approach to the synthesis of this compound involves the use of a halogenated pyridazine intermediate, typically 3-chloro-6-methylpyridazine. This starting material is commercially available and provides a versatile handle for subsequent functionalization.

The synthesis can proceed through the introduction of a one-carbon unit at the 3-position, which is then converted to the methanamine group. For example, the chloro group can be displaced by a cyanide nucleophile to form 6-methylpyridazine-3-carbonitrile. This nitrile can then be reduced to the corresponding primary amine, this compound, using a variety of reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Alternatively, a more direct route involves the reaction of a chloromethylpyridazine with an amine source. For instance, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine has been synthesized from 6-chloropyridazin-3-amine and 1,3-dichloroacetone. While this is an imidazopyridazine system, the principle of using a chloromethyl group as a precursor to an aminomethyl group is applicable. The chloromethyl group can be introduced onto the 6-methylpyridazine ring, and subsequent reaction with ammonia or a protected ammonia equivalent would yield the desired product. The commercial availability of (6-chloropyridazin-3-yl)methanamine (B151884) hydrochloride suggests that a route involving a halogenated pyridazine is a viable and likely industrially practiced method.

Key Chemical Reactions of this compound

The presence of a nucleophilic amine group and an aromatic pyridazine core allows for a diverse range of chemical reactions, making this compound a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions Involving the Amine Group

The primary amine group in this compound is a potent nucleophile, readily participating in reactions with various electrophiles.

N-Acylation: The amine functionality can be easily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to afford the corresponding amides. This reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. A general method for the N-acylation of amides involves using a pyridine (B92270) ring as an internal nucleophilic catalyst, which can form a reactive acylammonium salt with an acyl chloride, facilitating the intramolecular reaction to form an imide semanticscholar.org.

N-Alkylation: Direct alkylation of the amine group can be achieved with alkyl halides. However, this method can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium salts.

Reductive Amination: A more controlled method for introducing alkyl groups onto the amine is through reductive amination. This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This versatile reaction allows for the introduction of a wide array of substituents. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound youtube.com.

Table 1: Examples of Nucleophilic Substitution Reactions of the Amine Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Acylation | R-COCl, Base (e.g., Triethylamine), CH₂Cl₂ | N-acyl-(6-methylpyridazin-3-yl)methanamine |

| N-Alkylation | R-X (X = Cl, Br, I), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-alkyl-(6-methylpyridazin-3-yl)methanamine |

| Reductive Amination | R'R''C=O, NaBH₃CN or NaBH(OAc)₃, Solvent (e.g., Methanol) | N-(alkyl)-(6-methylpyridazin-3-yl)methanamine |

Oxidation Pathways and Products

The this compound molecule possesses two primary sites susceptible to oxidation: the methyl group and the aminomethyl group.

Oxidation of the Methyl Group: The methyl group attached to the pyridazine ring can be oxidized to a carboxylic acid under strong oxidizing conditions. This transformation is a common reaction for methyl-substituted heteroaromatic compounds.

Oxidation of the Aminomethyl Group: The aminomethyl group can also be a target for oxidation. Depending on the reaction conditions and the oxidizing agent used, it could potentially be oxidized to an amide or a carboxylic acid. Selective N-oxidation of heteroaromatic compounds, such as pyridines, in the presence of more reactive aliphatic amines can be achieved using an in situ protonation strategy with an iminium salt organocatalyst nih.gov. This suggests that selective oxidation of the pyridazine nitrogen is also a possibility. Furthermore, studies on metabolite identification of related pyridazine-containing compounds have shown that oxidation can occur on the pyridazine nitrogen atoms nih.gov.

Table 2: Potential Oxidation Products of this compound

| Starting Moiety | Potential Oxidizing Agent | Potential Product |

|---|---|---|

| -CH₃ | KMnO₄, heat | -COOH (6-(Aminomethyl)pyridazine-3-carboxylic acid) |

| -CH₂NH₂ | Mild oxidizing agent | -CONH₂ (6-Methylpyridazine-3-carboxamide) |

| -CH₂NH₂ | Strong oxidizing agent | -COOH (6-Methylpyridazine-3-carboxylic acid) |

| Pyridazine Ring Nitrogen | m-CPBA, HBF₄ | N-oxide derivative |

Reduction Reactions to Form Amine Derivatives

Reduction reactions can target the pyridazine ring of this compound, leading to saturated or partially saturated heterocyclic systems.

Catalytic Hydrogenation: The pyridazine ring can be fully reduced to a piperazine (B1678402) derivative via catalytic hydrogenation under high pressure and temperature using catalysts like platinum, palladium, or nickel. This process involves the addition of hydrogen across the double bonds of the aromatic ring. A ruthenium-catalyzed annulative transfer hydrogenation strategy has been demonstrated for the synthesis of tetrahydro fused-pyrazine derivatives from N-heteroaryl diamines and vicinal diols, offering a more synthetically effective method with high step- and atom-efficiency rsc.org. Catalytic transfer hydrogenation using ethanol as a renewable hydrogen source with an iridium catalyst has also been reported for the reduction of pyridines and quinolines rsc.org.

Birch Reduction: The Birch reduction, which employs sodium or potassium metal in liquid ammonia with an alcohol, can be used for the partial reduction of aromatic rings. For electron-deficient pyridines, this reaction can lead to the formation of dihydropyridine derivatives acs.orgmasterorganicchemistry.com. The specific outcome for this compound would depend on the directing effects of the substituents.

Table 3: Reduction Methods for the Pyridazine Ring

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, High Pressure/Temperature | Piperazine derivative |

| Catalytic Transfer Hydrogenation | Ru or Ir catalyst, H-donor (e.g., isopropanol, ethanol) | Tetrahydropyridazine or Piperazine derivative |

| Birch Reduction | Na or K, liquid NH₃, ROH | Dihydropyridazine derivative |

C-H Bond Functionalization

Direct functionalization of C-H bonds is a powerful and atom-economical strategy in organic synthesis. For this compound, C-H functionalization can occur at the methyl group or on the pyridazine ring.

Directed Ortho-Metalation (DoM): The nitrogen atoms of the pyridazine ring and the amine group can act as directing groups for metalation at an adjacent C-H bond. Using strong bases like organolithium reagents or lithium amides, a proton can be abstracted to form an organometallic intermediate, which can then be quenched with an electrophile. Regioselective metalations of pyridazines have been achieved using TMP (2,2,6,6-tetramethylpiperidyl) bases in the presence or absence of Lewis acids like BF₃·OEt₂ researchgate.netdntb.gov.uaharvard.edubaranlab.org.

Radical Functionalization: Radical reactions, such as the Minisci reaction, are well-suited for the functionalization of electron-deficient heterocycles like pyridazine. This reaction involves the addition of a nucleophilic radical to the protonated heterocyclic ring. A radical-mediated C-H functionalization of 3,6-dichloropyridazine using primary alcohols has been described, leading to the formation of alkoxy pyridazines nih.gov. This suggests that similar transformations could be applied to this compound, potentially at the C-4 or C-5 positions.

Table 4: C-H Functionalization Strategies

| Reaction Type | Key Reagents | Potential Site of Functionalization | Product Type |

|---|---|---|---|

| Directed Ortho-Metalation | Strong base (e.g., n-BuLi, LDA), Electrophile | C-4 or C-5 of pyridazine ring | Substituted pyridazine derivative |

| Minisci Reaction | Radical source (e.g., from carboxylic acid), Acid | C-4 or C-5 of pyridazine ring | Alkylated pyridazine derivative |

Electrophilic and Nucleophilic Substitution on the Pyridazine Ring

The electronic nature of the pyridazine ring dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: The pyridazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms, making it very unreactive towards electrophilic aromatic substitution youtube.comwikipedia.orgresearchgate.netalmerja.netmasterorganicchemistry.commasterorganicchemistry.com. Reactions like nitration, halogenation, and Friedel-Crafts acylation or alkylation are generally difficult and require harsh conditions, if they proceed at all. The protonation of the ring nitrogen atoms under acidic conditions further deactivates the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNA_r): In contrast, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (e.g., a halogen) is present on the ring. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the leaving group. The presence of the methyl and aminomethyl groups on the ring will influence the regioselectivity of such reactions. For instance, 3-amino-6-chloropyridazine is a common starting material for further functionalization via nucleophilic substitution nih.gov.

Table 5: Substitution Reactions on the Pyridazine Ring

| Reaction Type | Reactivity of Pyridazine Ring | Typical Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution | Highly deactivated | Harsh conditions, often unsuccessful |

| Nucleophilic Aromatic Substitution | Activated (with leaving group) | Nucleophile, often with base and/or heat |

Cyclization Reactions to Form Fused Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Imidazo[1,2-b]pyridazines: Derivatives of this compound, particularly 3-amino-6-methylpyridazine, can undergo condensation reactions with α-haloketones to form the imidazo[1,2-b]pyridazine (B131497) scaffold. This bicyclic system is a privileged structure in drug discovery.

Synthesis of Triazolo[4,3-b]pyridazines: If the aminomethyl group is converted to a hydrazine, the resulting 3-hydrazino-6-methylpyridazine can be used to construct the triazolo[4,3-b]pyridazine ring system. This is typically achieved by reaction with a one-carbon synthon, such as formic acid or an orthoester, or through oxidative cyclization nih.govnih.govresearchgate.netresearchgate.net.

Table 6: Examples of Fused Heterocycles from Pyridazine Derivatives

| Starting Pyridazine Derivative | Reaction Partner | Fused Heterocyclic Product |

|---|---|---|

| 3-Amino-6-methylpyridazine | α-Haloketone | Imidazo[1,2-b]pyridazine |

| 3-Hydrazino-6-methylpyridazine | Formic acid or Triethyl orthoformate | Triazolo[4,3-b]pyridazine |

Derivatization Strategies for Structural Diversification

The structural framework of this compound offers multiple avenues for chemical modification, enabling the systematic exploration of its chemical space for various applications. Derivatization strategies can be broadly categorized into modifications of the exocyclic amine side chain, introduction of diverse substituents onto the pyridazine ring, and bioisosteric replacement of the core heterocyclic system. These approaches allow for the fine-tuning of the molecule's physicochemical and pharmacological properties.

The primary amine of the methanamine side chain is a versatile functional group that can be readily modified through several classical organic transformations. These modifications allow for the introduction of a wide array of substituents, thereby altering the compound's polarity, basicity, and potential for hydrogen bonding.

N-Alkylation: Direct N-alkylation of the primary amine can be achieved by reacting this compound with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines nih.govorganic-chemistry.org. A more controlled approach for mono-alkylation involves reductive amination wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgrsc.org. This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride masterorganicchemistry.com. This method is highly versatile and allows for the introduction of a wide range of alkyl and arylalkyl groups organic-chemistry.org.

N-Acylation: The amine side chain can be readily acylated to form amides using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This transformation is generally high-yielding and allows for the introduction of a diverse range of acyl groups, which can significantly impact the molecule's electronic and steric properties. The resulting N-acyl derivatives often exhibit altered solubility and metabolic stability profiles.

N-Sulfonylation: Reaction of the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This modification introduces a strongly electron-withdrawing group and can significantly alter the acidity of the N-H proton, thereby influencing its hydrogen bonding capabilities.

| Modification Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)3, CH2Cl2 | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride, Et3N, CH2Cl2 | Amide |

| N-Sulfonylation | Sulfonyl chloride, Pyridine | Sulfonamide |

Modification of the pyridazine ring itself provides another powerful tool for structural diversification. The introduction of various substituents at different positions on the heterocyclic core can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability.

Suzuki-Miyaura Cross-Coupling: A common strategy for introducing aryl or heteroaryl substituents onto the pyridazine ring involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction nih.govresearchgate.netmdpi.commdpi.comresearchgate.net. This reaction typically involves the coupling of a halogenated pyridazine precursor (e.g., a chloro- or bromo-substituted derivative) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For instance, a 6-chloro-3-methylpyridazine derivative can be coupled with various arylboronic acids to introduce diverse substituents at the 6-position nih.gov.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group or when a good leaving group (such as a halogen) is present fishersci.co.uknih.govyoutube.com. This reaction allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates. For example, a 6-chloropyridazine derivative can react with various amines to yield 6-amino-substituted pyridazines thieme-connect.de. The regioselectivity of the substitution is influenced by the position of the leaving group and the electronic nature of the ring substituents.

Other Functionalization Reactions: Other methods for modifying the pyridazine ring include direct C-H activation, which is an emerging area for the direct introduction of functional groups without the need for pre-functionalized starting materials. Additionally, modifications of existing substituents, such as the oxidation of the methyl group, can provide further opportunities for diversification.

| Position of Substitution | Synthetic Method | Exemplary Substituents |

|---|---|---|

| C4 | Halogenation followed by cross-coupling or SNAr | -Aryl, -Heteroaryl, -NR2, -OR |

| C5 | Halogenation followed by cross-coupling or SNAr | -Aryl, -Heteroaryl, -NR2, -OR |

| C6 | Suzuki-Miyaura coupling of a 6-halo precursor | -Phenyl, -Pyridyl, -Thienyl |

Bioisosterism, the strategy of replacing a functional group or a whole substructure with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a widely used approach in medicinal chemistry mdpi.comresearchgate.netpsecommunity.org. The pyridazine ring in this compound can be replaced by other heterocyclic systems to modulate the compound's properties, such as its dipole moment, hydrogen bonding capacity, and metabolic stability nih.govnih.gov.

Replacement with other Six-Membered Heterocycles: The pyridazine ring can be considered a bioisostere of a phenyl ring, and its introduction can lead to a reduction in lipophilicity cambridgemedchemconsulting.comcambridgemedchemconsulting.com. Other diazine isomers, such as pyrimidine and pyrazine, can also be considered as potential bioisosteric replacements. These replacements would alter the position of the nitrogen atoms, leading to changes in the molecule's dipole moment and hydrogen bonding pattern.

Replacement with Five-Membered Heterocycles: Five-membered aromatic heterocycles are also common bioisosteres for six-membered rings. For example, the pyridazine ring could be replaced by isosteric five-membered rings such as:

Thiophene: Known to be a bioisostere for the phenyl ring, it can also be considered as a replacement for pyridazine, offering a different electronic and steric profile nih.govacs.org.

Oxadiazole: The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers are frequently used as bioisosteres for amide and ester functionalities and can also serve as replacements for aromatic rings, offering different hydrogen bond acceptor capabilities nih.govresearchgate.netrsc.org.

Pyrazole: This five-membered ring with two adjacent nitrogen atoms can mimic some of the hydrogen bonding properties of pyridazine nih.gov.

The choice of a particular bioisostere depends on the desired properties to be modified, such as improving metabolic stability, altering solubility, or exploring new interactions with a biological target.

| Original Ring | Bioisosteric Replacement | Potential Property Modifications |

|---|---|---|

| Pyridazine | Pyrimidine | Altered dipole moment, hydrogen bonding pattern |

| Pyridazine | Pyrazine | Altered dipole moment, hydrogen bonding pattern, basicity |

| Pyridazine | Thiophene | Modified electronics and lipophilicity |

| Pyridazine | 1,3,4-Oxadiazole | Introduction of hydrogen bond acceptors, improved metabolic stability |

| Pyridazine | Pyrazole | Different hydrogen bonding donor/acceptor pattern |

Biological Activities and Pharmacological Investigations

Medicinal Chemistry Applications of (6-Methylpyridazin-3-yl)methanamine Scaffolds

The structural framework of this compound serves as a valuable building block in the design and synthesis of novel compounds with potential therapeutic applications.

Role as a Building Block in Drug Discovery

The pyridazine (B1198779) core, a key feature of this compound, is a privileged scaffold in drug discovery. Its derivatives have been synthesized and investigated for their affinity towards various biological targets. For instance, derivatives of 6-chloropyridazin-3-yl have been synthesized and tested for their affinity toward neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These compounds, which include substitutions with diazabicyclo[3.2.1]octane, 2,5-diazabicyclo[2.2.1]heptane, piperazine (B1678402), and homopiperazine, have demonstrated high affinity, with Ki values in the nanomolar range. nih.gov The related compound, (6-chloropyridazin-3-yl)methanamine (B151884) hydrochloride, is utilized in the synthesis of biologically active molecules, highlighting the role of this class of compounds as foundational structures in pharmaceutical research. cymitquimica.comrlavie.com The exploration of such derivatives underscores the potential of the pyridazine-methanamine scaffold in generating diverse libraries of compounds for screening against various diseases.

Investigation as a Potential Therapeutic Agent

Derivatives of the pyridazine scaffold are being actively investigated as potential therapeutic agents for a range of conditions. The versatility of the pyridazine ring allows for modifications that can modulate the pharmacological properties of the resulting molecules. The focus of these investigations often lies in identifying compounds with high potency and selectivity for specific biological targets. The development of compounds with nanomolar affinity for nAChRs from 6-chloropyridazin-3-yl derivatives is a testament to the therapeutic potential residing within this chemical class. nih.gov

Pharmacological Profiling and Activity Assessment

The pharmacological profiling of pyridazine derivatives has revealed a broad spectrum of biological activities. For example, a study on aminoindanes, piperazines, and pipradrol derivatives, which share some structural similarities with pyridazine derivatives in terms of being psychoactive substances, highlighted their interactions with monoamine transporters. nih.gov While not directly about this compound, this research into related nitrogen-containing heterocyclic compounds demonstrates the importance of detailed pharmacological profiling to understand their mechanisms of action, which can range from uptake inhibition to substrate releasing properties at norepinephrine, dopamine (B1211576), and serotonin (B10506) transporters. nih.gov The affinity of 6-chloropyridazin-3-yl derivatives for nAChRs further illustrates the specific and potent activities that can be achieved with this scaffold. nih.gov

Targeting Neurological Disorders

The investigation of pyridazine derivatives has shown particular promise in the context of neurological disorders. The neuronal nicotinic acetylcholine receptors (nAChRs) are implicated in a variety of neurological conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The development of 6-chloropyridazin-3-yl derivatives with high affinity for nAChRs suggests that the this compound scaffold could be a valuable starting point for the design of novel therapeutics for these disorders. nih.gov A molecular modeling study of these derivatives has provided insights into the structure-activity relationship, supporting the hypothesis that specific pharmacophoric distances are compatible with high affinity for α4β2 nAChR subtypes. nih.gov

Mechanisms of Action and Molecular Interactions

Understanding the precise mechanisms by which this compound and its analogs exert their effects is crucial for their development as therapeutic agents.

Enzyme Inhibition and Modulation Studies

The pyridazine scaffold has been incorporated into molecules designed as enzyme inhibitors. For instance, aminopyridines, which are structurally related to pyridazines, have been identified as potent, mechanism-based inhibitors of myeloperoxidase (MPO), an enzyme linked to oxidative stress in inflammatory diseases like cardiovascular disease. nih.gov This highlights the potential for pyridazine-containing compounds to act as enzyme inhibitors. Furthermore, research into dual inhibitors of the hedgehog and PI3K/AKT/mTOR signaling pathways, which are critical in cancer, has utilized a 6-(pyridin-3-yl)benzo[d]thiazole template, demonstrating the utility of the pyridin-yl moiety in designing enzyme-targeted therapies. nih.gov

Below is a data table summarizing the findings on related compounds:

| Compound/Scaffold | Target | Activity | Potential Application |

| 6-Chloropyridazin-3-yl derivatives | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | High affinity (nanomolar Ki values) | Neurological Disorders |

| Aminopyridines | Myeloperoxidase (MPO) | Potent, irreversible inhibitor | Inflammatory Diseases |

| 6-(pyridin-3-yl)benzo[d]thiazole | Hedgehog & PI3K/AKT/mTOR pathways | Dual inhibitor | Cancer Therapy |

Receptor Binding Affinity and Specificity

The molecular structure of this compound and its analogs is crucial for their interaction with biological receptors. The pyridazine ring system, combined with substituents like the methanamine group, allows for specific binding interactions. The ability to form hydrogen bonds and engage in π-π stacking interactions is a key determinant of the compound's activity at a molecular level.

While direct binding data for this compound is not extensively detailed in the provided literature, studies on other heterocyclic amines provide a framework for its potential affinities. For example, certain carbazole (B46965) derivatives containing a methanamine substituent have been shown to exhibit nanomolar affinity for dopamine D3 receptors. This suggests that heterocyclic methanamine compounds can be tailored for high-affinity interactions with specific G-protein-coupled receptors. The conformational flexibility and chirality introduced by different scaffolds can further optimize these binding events.

Interaction with Neurotransmitter Systems

Building on their receptor binding capabilities, compounds with a heterocyclic amine structure can interact with various neurotransmitter systems. The demonstrated affinity of related compounds for dopamine receptors indicates a potential role in modulating dopaminergic pathways. The P2X7 receptor, an ATP-gated ion channel, is another critical component of neurotransmission and neuromodulation, particularly in the context of injury and inflammation. nih.gov Antagonists of the P2X7 receptor can prevent excitotoxicity-based neuronal degeneration following spinal cord injury by blocking the effects of excessive ATP release. nih.gov This highlights a potential mechanism through which pyridazine-based compounds could influence neurotransmitter systems, particularly under pathological conditions.

Modulation of Biological Pathways

Heterocyclic amines like this compound can exert their effects by modulating key biological pathways, often through the inhibition of specific enzymes or receptors. Two significant pathways where related compounds have shown activity are those regulated by Sirtuin 2 (SIRT2) and the P2X7 receptor.

SIRT2 is an enzyme that regulates numerous cellular processes, and its inhibition is being explored for therapeutic potential in cancer and neurodegenerative diseases. researchgate.netnih.gov Similarly, the P2X7 receptor is integral to inflammatory processes; its activation by ATP triggers pro-inflammatory cytokine release. mdpi.comalzdiscovery.org Antagonism of this receptor is a therapeutic strategy for inflammatory conditions. mdpi.com The ability of pyridazine and methanamine-containing scaffolds to inhibit these targets demonstrates their potential to modulate these critical pathways.

Pro-apoptotic Properties

The P2X7 receptor plays a complex role in cell survival and death. In some contexts, such as in spinal cord neurons exposed to high levels of ATP, activation of the P2X7 receptor can lead to irreversible calcium influx and subsequent cell death. nih.gov In this scenario, P2X7 receptor antagonists can diminish apoptosis and improve functional recovery. nih.gov Conversely, in the context of cancer, P2X7 receptor antagonists can induce cell death. For instance, the specific P2X7R antagonist AZ10606120 was found to be more effective at killing glioblastoma cells than the standard chemotherapeutic drug temozolomide (B1682018) and significantly increased the release of lactate (B86563) dehydrogenase, a marker of cellular cytotoxicity. nih.gov This suggests that compounds targeting the P2X7 receptor could have pro-apoptotic or anti-apoptotic effects depending on the cellular context and the nature of the modulation.

Inhibition of P2X7 Receptors

The P2X7 receptor is a well-established target for inflammatory diseases, neuropathic pain, and increasingly, for cancer. nih.govalzdiscovery.orgnih.gov Its activation on immune cells like macrophages and lymphocytes triggers inflammatory responses. researchgate.net Consequently, P2X7 receptor antagonists are considered to have significant therapeutic potential. researchgate.net

Research has identified numerous P2X7 receptor antagonists. Initial studies showed that compounds like oxidized ATP (OxATP) and Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) could effectively block the receptor and reduce the functional and histological damage from spinal cord injury in rats. nih.gov More recently, amiloride (B1667095) derivatives such as 6-Furopyridine HMA (6-FPHMA) have been identified as novel P2X7 antagonists that can impair downstream events like interleukin-1β release. mdpi.com Specific and potent antagonists like AZ10606120 have shown promise in reducing the in vitro growth of human glioblastoma. nih.gov The development of diverse chemical structures as P2X7 inhibitors suggests that the pyridazine scaffold could be explored for this activity.

SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a protein deacetylase that has emerged as a promising drug target for neurodegenerative diseases and various cancers. nih.govrsc.org As a result, the discovery of potent and selective SIRT2 inhibitors is an active area of research. rsc.orgmdpi.com

Several chemical scaffolds have been successfully developed into SIRT2 inhibitors. Notably, studies have identified derivatives of (5-phenylfuran-2-yl)methanamine (B3023609) as potent inhibitors of SIRT2. nih.gov Through structure-activity relationship (SAR) studies, researchers optimized this scaffold to identify a compound with an IC₅₀ value of 2.47 μM, which is significantly more potent than the known inhibitor AGK2. nih.gov Furthermore, compounds featuring a substituted pyridazinone skeleton have also been investigated as a starting point for developing new classes of SIRT2 inhibitors. researchgate.net This demonstrated success with both methanamine and pyridazinone structures underscores the potential of their combination in a compound like this compound for SIRT2 inhibition.

Table 1: In Vitro Inhibitory Activity of Selected (5-phenylfuran-2-yl)methanamine Derivatives Against SIRT2

| Compound | Inhibition @ 10 µM | Inhibition @ 100 µM | IC₅₀ (µM) |

|---|---|---|---|

| Compound 20 * | 35 ± 3% | 63 ± 5% | - |

| Compound 25 | 90 ± 3% | 99 ± 2% | 2.47 |

| AGK2 (Reference) | 30 ± 5% | 80 ± 6% | 17.75 |

Data derived from Wang et al. nih.gov

CDK Inhibition

Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are crucial regulators of the cell cycle. Their inhibition is a validated strategy in cancer therapy, especially for hormone receptor-positive breast cancer. nih.gov CDK4/6 inhibitors work by preventing the phosphorylation of the Retinoblastoma (RB) protein, thereby inducing cell cycle arrest. nih.gov

In cancers that are resistant to other targeted therapies like PI3K inhibitors, the addition of a CDK4/6 inhibitor can restore sensitivity. nih.gov This synergistic effect is achieved because while PI3K inhibition may suppress Akt phosphorylation, resistant cells can maintain CDK4/6 activity; the combination of inhibitors effectively shuts down both pathways, leading to suppressed RB phosphorylation and reduced cell viability. nih.gov The search for novel, potent, and selective CDK inhibitors is ongoing, and heterocyclic compounds represent a rich source for new drug candidates in this area.

Evaluated Biological Activities of this compound Derivatives

Derivatives built upon the pyridazine core have been extensively explored for their potential to treat a multitude of diseases, demonstrating a broad spectrum of biological actions. These activities range from combating microbial infections and cancer to modulating inflammatory responses and neurological pathways. researchgate.netresearchgate.netrjptonline.orgresearchgate.net

Pyridazine derivatives have shown considerable promise as antimicrobial agents, with various studies demonstrating their efficacy against a range of bacterial and fungal pathogens. researchgate.netresearchgate.netresearchgate.net Research has highlighted that the antimicrobial and antifungal activity of these compounds can be influenced by the specific substituents on the pyridazine ring. nih.gov

Newly synthesized pyridazine and phthalazine (B143731) derivatives have demonstrated remarkable activity, particularly against Gram-positive bacteria such as Sarcina lutea. researchgate.net In studies on pyrrolopyridazine derivatives, it was observed that saturated or partially saturated compounds consistently exhibited stronger antimicrobial activity than their aromatic counterparts. nih.gov These studies also revealed selectivity in their action; for instance, saturated derivatives were more effective against Pseudomonas aeruginosa and Candida albicans, while partially saturated versions were more active against Staphylococcus aureus and Bacillus subtilis. nih.gov

Further research into novel pyridazinone derivatives identified compounds with significant antibacterial effects. Among a series of synthesized compounds, derivatives 7 and 13 were particularly active against methicillin-resistant S. aureus (MRSA), P. aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Another study reported that the hydrazone derivative 15(d) (1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine) displayed the highest biological activity among the tested compounds against various bacteria. nih.gov

| Derivative Class | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| Pyrrolopyridazines (saturated) | Pseudomonas aeruginosa, Candida albicans | Stronger activity compared to aromatic derivatives. | nih.gov |

| Pyrrolopyridazines (partially saturated) | Staphylococcus aureus, Bacillus subtilis | Showed good selectivity and activity. | nih.gov |

| Pyridazinone derivatives (Compounds 7 & 13) | MRSA, P. aeruginosa, A. baumannii | Potent activity with MIC values of 3.74–8.92 µM. | mdpi.com |

| Hydrazone derivative 15(d) | S. aureus, Streptococcus faecalis, E. coli, P. aeruginosa | Highest activity among the tested series. | nih.gov |

| General Pyridazine derivatives | Gram-positive germs (e.g., Sarcina lutea) | Remarkable activity observed. | researchgate.net |

The pyridazine scaffold is a central component in numerous derivatives being investigated as potential anticancer agents, with some already approved for clinical use. nih.govresearchgate.net These compounds have been shown to target various cancer-related pathways, including VEGFR kinase, and exhibit cytotoxic activity against a multitude of human cancer cell lines. jst.go.jpacs.org

A study on 3,6-disubstituted pyridazines revealed excellent to moderate anticancer action against breast cancer cell lines T-47D and MDA-MB-231. tandfonline.com The growth of T-47D cells was effectively inhibited by most of the tested pyridazines, with IC₅₀ values in the range of 0.43 to 15.76 µM. tandfonline.com Similarly, against MDA-MB-231 cells, most of the new derivatives showed good efficacy with IC₅₀ values ranging from 0.99 to 19.71 µM. tandfonline.com

In another investigation, new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides were evaluated for their anticancer activities against five human cancer cell lines. nih.gov Compounds 4e and 4f from this series demonstrated excellent activity against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines, with IC₅₀ values between 1 and 10 µM, comparable to the reference drugs 5-fluorouracil (B62378) and etoposide. nih.gov Furthermore, a series of pyridazine-containing compounds targeting VEGFR kinase showed that compound 5b had a lower IC₅₀ value than the reference drug imatinib (B729) on the colon cancer cell line HCT-116. jst.go.jp

| Derivative Class/Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3,6-Disubstituted Pyridazines | T-47D (Breast) | 0.43 - 15.76 µM | tandfonline.com |

| 3,6-Disubstituted Pyridazines | MDA-MB-231 (Breast) | 0.99 - 19.71 µM | tandfonline.com |

| Tetrahydroimidazo[1,2-b]pyridazines (4e, 4f) | MCF-7 (Breast) | 1 - 10 µM | nih.gov |

| Tetrahydroimidazo[1,2-b]pyridazines (4e, 4f) | SK-MEL-28 (Melanoma) | 1 - 10 µM | nih.gov |

| Pyridazine derivative (5b) | HCT-116 (Colon) | Lower than Imatinib | jst.go.jp |

The development of pyridazine derivatives capable of penetrating the central nervous system (CNS) has opened avenues for treating neurological disorders. nih.gov Optimization of these compounds often focuses on properties compatible with crossing the blood-brain barrier. nih.gov

One area of significant research is the development of pyridazine-based pantothenate kinase (PANK) activators for the treatment of pantothenate kinase-associated neurodegeneration (PKAN). nih.govacs.org These small molecule activators are designed to cross the blood-brain barrier and increase levels of coenzyme A (CoA) in the brain. nih.gov Studies have led to the identification of preclinical lead compounds, such as BBP-671 (compound 22) , which demonstrated an ability to substantially increase brain CoA levels and has advanced into clinical testing. nih.govacs.org

Another line of research has uncovered a series of pyridazine derivatives that can enhance the structural and functional plasticity of the tripartite synapse, which consists of the presynaptic terminal, the postsynaptic spine, and the perisynaptic astrocyte. nih.gov A preclinical candidate, LDN/OSU-0215111-M3 , was shown to improve cognitive functions in mouse models of Alzheimer's disease. nih.gov Three-dimensional electron microscopy revealed that this compound increased the size of dendrites and mushroom spines, and enhanced the interaction between astrocytes and synapses, providing direct evidence of its impact on synaptic structural plasticity. nih.gov

The pyridazine structure is a well-established scaffold for the development of novel anti-inflammatory drugs. researchgate.netrjptonline.orgresearchgate.net Various derivatives have been reported to exhibit potent anti-inflammatory activity, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

For instance, a series of [6-(3,5-Dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides were synthesized and tested for in vivo anti-inflammatory activity using the carrageenan-induced paw edema model. Several amide derivatives, including compounds 7c, 7d, and 7k , were found to have anti-inflammatory activity equipotent to the reference drug indomethacin (B1671933).

Research on other pyridazinone derivatives has also yielded promising results. One study identified 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide IVa-3 as the most potent anti-inflammatory compound among those synthesized. Another pyridazine derivative, compound 3g , showed comparable anti-inflammatory activity to indomethacin and was equipotent to celecoxib (B62257) in vivo, with the added benefit of a better gastric safety profile.

The search for new and effective antimalarial drugs has led researchers to explore various heterocyclic compounds, including pyridazine derivatives. researchgate.netresearchgate.netresearchgate.net While the pyridine (B92270) nucleus has been more extensively studied in this context, the pyridazine core also serves as a scaffold for compounds with potential antiplasmodial activity.

Reviews of the biological activities of pyridazine derivatives consistently list antimalarial or antiplasmodial effects as one of their known pharmacological properties. researchgate.netresearchgate.netresearchgate.net These compounds are considered invaluable in medicinal chemistry for their broad range of actions, which includes activity against the parasites responsible for malaria. researchgate.net The development of resistance to existing antimalarial drugs necessitates the continued investigation of novel chemical structures like pyridazines to identify new therapeutic leads. researchgate.net

Several pyridazine derivatives have been investigated for their potential as antidepressant agents. researchgate.netrjptonline.orgresearchgate.net One of the most notable examples is minaprine (B1677143), a 3-aminopyridazine (B1208633) derivative, which has demonstrated activity in various animal models of depression. nih.gov

A detailed study of 47 analogues of minaprine was conducted to understand the structure-activity relationships responsible for their antidepressant, serotonergic, and dopaminergic activities. nih.govacs.org The research found that it was possible to dissociate these effects based on the substitution pattern of the pyridazine ring. Specifically, serotonergic activity was mainly correlated with the substituent at the 4-position of the ring. In contrast, dopaminergic activity appeared to depend on the presence of a para-hydroxylated aryl ring at the 6-position. nih.gov This suggests that the pyridazine scaffold can be fine-tuned to achieve specific neuropharmacological profiles for the treatment of depression. Furthermore, a pyridazine derivative, LDN/OSU-0215111-M3, has been shown to enhance synaptic plasticity and improve cognitive function, effects that could be relevant to mood disorders. nih.gov

Cardiotonic Effects

While direct studies on the cardiotonic effects of this compound are not prominent in the available literature, extensive research has been conducted on related pyridazine and pyridazinone derivatives, identifying them as potent positive inotropic agents. These compounds increase the force of myocardial contraction and are investigated for the treatment of heart failure.

Research into 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones revealed that specific regioisomers are potent positive inotropic agents. nih.gov For instance, 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (Compound 25a) and 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (Compound 28a) demonstrated significant positive inotropic effects. nih.gov These compounds were also found to be potent inhibitors of cardiac phosphodiesterase fraction III (PDE-III), a key mechanism for increasing intracellular cyclic AMP and enhancing cardiac contractility. nih.gov

In another study, novel 4,5-dihydro-3(2H)-pyridazinone derivatives with benzoheterocycles at the 6-position were synthesized and evaluated. nih.gov One compound, 4-methylamino-7-(2,3,4,5-tetrahydro-5-methyl-3-oxo-6-pyridazinyl)quinazoline, showed powerful and sustained inotropic activity in anesthetized dogs, with a potency greater than that of milrinone (B1677136) and indolidan, two well-known cardiotonic agents. nih.gov These findings underscore the potential of the pyridazine core structure in the development of new cardiotonic drugs.

Anti-HIV Activity

A review of the scientific literature did not yield specific information regarding the anti-HIV activity of this compound or its close derivatives.

Anti-mycobacterial Activity

The pyridazine scaffold has been identified as a promising template for the development of novel agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have highlighted the antimycobacterial potential of various pyridazine derivatives.

One line of research focused on the design and synthesis of N1-substituted-diphenyl ether-bis-pyridazine derivatives. nih.gov High-throughput screening revealed that two compounds from this series were potent inhibitors of M. tuberculosis, with activity equal to the second-line drug Cycloserine and superior to Pyrimethamine. nih.gov Further testing confirmed their effectiveness against both replicating and non-replicating forms of the bacteria and indicated a bactericidal mechanism of action with a lack of toxicity in cell-based assays. nih.gov

Another study investigated new pyrido[3,4-d]pyridazine (B3350088) derivatives for their antimycobacterial properties. nih.gov Among the synthesized compounds, two derivatives featuring a piperazine or piperidine (B6355638) moiety were found to have the highest activity against mycobacteria. nih.gov A separate investigation also identified three other pyridazine derivatives with moderate activity against M. tuberculosis. sigmaaldrich.com These collective findings establish the pyridazine nucleus as a valuable lead structure for the discovery of new antitubercular drugs.

Table 1: Investigated Pyridazine Derivatives with Anti-mycobacterial Activity

| Derivative Class | Key Findings | Reference |

|---|---|---|

| N1-substituted-diphenyl ether-bis-pyridazines | Potent inhibitors of M. tuberculosis; activity comparable to Cycloserine. Effective against replicating and non-replicating bacteria. | nih.gov |

| Pyrido[3,4-d]pyridazine derivatives | Compounds with 4-benzylpiperazin-1-yl and 4-benzylpiperidin-1-yl substitutions showed the highest antimycobacterial activity. | nih.gov |

| General Pyridazine derivatives | Three distinct compounds were identified as having moderate activity against M. tuberculosis. | sigmaaldrich.com |

Treatment of Autoimmune Diseases

Autoimmune diseases are often characterized by chronic inflammation. The enzyme cyclooxygenase-2 (COX-2) is a key mediator in inflammatory pathways, making it a significant target for therapeutic intervention. nih.gov Recent research has positioned pyridazine derivatives as a novel and promising class of selective COX-2 inhibitors with potential applications in treating inflammatory and autoimmune conditions. nih.govnih.gov

Studies have focused on designing pyridazine-based compounds that can selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects common to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Several newly synthesized pyridazinone and pyridazinthione derivatives demonstrated highly potent and selective COX-2 inhibitory activity, with some compounds showing significantly greater potency than the reference drug celecoxib. nih.gov

Further research into pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives also yielded compounds with better COX-2 inhibition than celecoxib. nih.gov Crucially, some of these potent inhibitors, such as compounds 9a and 12 from the study, exhibited no ulcerogenic effects in animal models and displayed a better lipid peroxidation profile, indicating a promising gastric safety profile. nih.gov These findings suggest that pyridazine derivatives are viable candidates for development as safer, potent anti-inflammatory agents for managing autoimmune diseases. nih.govnih.gov

Table 2: Potent Pyridazine-Based COX-2 Inhibitors

| Compound | COX-2 IC₅₀ (nM) | Key Characteristics | Reference |

|---|---|---|---|

| Compound 9a | 15.50 | Better COX-2 inhibition than celecoxib; no ulcerogenic effects observed. | nih.gov |

| Compound 9b | 17.50 | Better COX-2 inhibition than celecoxib; insignificant ulcerogenic effect. | nih.gov |

| Compound 12 | 17.10 | Better COX-2 inhibition than celecoxib; no ulcerogenic effects observed. | nih.gov |

| Compound 3g | 43.84 | Significantly increased potency towards COX-2 compared to celecoxib. | nih.gov |

| Compound 6a | 53.01 | Significantly increased potency towards COX-2 compared to celecoxib. | nih.gov |

Activity as PDE10 Inhibitors

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain's striatum and is a therapeutic target for schizophrenia and other neuropsychiatric disorders. nih.govnih.gov While various heterocyclic compounds have been developed and investigated as potent PDE10A inhibitors, a review of the scientific literature did not yield specific data on this compound acting as a PDE10 inhibitor. The researched inhibitors, such as PDM-042 and MP-10, are structurally complex molecules. nih.govnih.gov

Potential for CO2 Absorption

There is no information available in the reviewed scientific literature regarding the potential use of this compound or related pyridazine derivatives for the purpose of carbon dioxide (CO2) absorption.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores

Pharmacophore modeling for pyridazine (B1198779) derivatives has highlighted several crucial features for biological activity. A typical pharmacophore model for pyridazine-based compounds often includes hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. youtube.comnih.gov The pyridazine ring itself, with its two adjacent nitrogen atoms, is a key element, acting as a hydrogen bond acceptor and providing a specific electronic and steric profile. nih.govblumberginstitute.org

For (6-Methylpyridazin-3-yl)methanamine, the essential pharmacophoric elements are considered to be:

The pyridazine core , which can engage in hydrogen bonding and π-π stacking interactions with target proteins. nih.govblumberginstitute.org

The methanamine substituent at the 3-position, which provides a basic nitrogen atom that can act as a hydrogen bond donor and form salt bridges. blumberginstitute.org

The spatial arrangement of these features is critical for optimal interaction with a biological target. Ligand-based pharmacophore modeling of pyridazinone derivatives has shown that the relative positions of these features dictate the binding affinity and selectivity. annalsmedres.org

Impact of Substituent Variations on Biological Efficacy

Modifications to the this compound scaffold have a profound impact on its biological activity. The following subsections detail the effects of specific substituent variations.

The position and number of methyl groups on the pyridazine ring can significantly modulate biological activity. A methyl group can enhance binding by occupying a hydrophobic pocket in the receptor, and its position can influence the molecule's conformation. nih.govnih.gov For instance, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, the introduction of a methyl group at the C-5 position was found to be favorable for acetylcholinesterase (AChE) inhibitory activity. While not the C-6 position, this highlights the sensitivity of activity to the placement of even small alkyl groups on the pyridazine ring.

| Compound | Modification | Observed Effect on Activity |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Parent Compound | Reference activity |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | Addition of a methyl group at C-5 | Increased AChE inhibitory activity and selectivity |

This table is generated based on findings from related pyridazine derivatives to illustrate the principle.

Halogenation of the pyridazine ring is a common strategy to modulate the electronic properties and metabolic stability of the molecule. The introduction of halogen atoms can lead to enhanced biological activity due to favorable interactions, such as halogen bonding, with the target protein. acs.org In a study of pyridazinone derivatives, chloro-substituted compounds exhibited greater anti-inflammatory activity compared to their methyl-substituted counterparts. drexel.edu For example, 6-chloropyridazin-3-yl derivatives have shown high affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.org

| Compound Scaffold | Substitution | Observed Biological Effect |

| Pyridazinone | Chloro substitution | Enhanced anti-inflammatory activity drexel.edu |

| Pyridazinone | Methyl substitution | Lower anti-inflammatory activity compared to chloro analogs drexel.edu |

| 3-substituted Pyridazine | 6-Chloro substitution | High affinity for nAChRs acs.org |

This table presents data from various pyridazine derivatives to demonstrate the impact of halogenation.

The introduction of aromatic and heteroaromatic substituents on the pyridazine ring can significantly influence biological activity by providing additional binding interactions, such as π-π stacking and hydrophobic interactions. nih.govnih.gov In the context of pyridazine-based amyloid inhibitors, the nature and position of substituents on flanking aromatic rings were found to be crucial for their inhibitory roles. acs.org For instance, a fluorinated aromatic substituent enhanced the kinetic inhibition of amyloid fibril formation. acs.org The pyridazine ring itself is often considered a bioisosteric replacement for a phenyl ring, offering improved physicochemical properties like reduced lipophilicity. nih.govcambridgemedchemconsulting.com

| Parent Scaffold | Aromatic/Heteroaromatic Substituent | Impact on Biological Activity |

| Pyridazine-based amyloid inhibitor | Phenyl ring | Reference inhibitory activity acs.org |

| Pyridazine-based amyloid inhibitor | Fluorinated phenyl ring | Enhanced kinetic inhibition of amyloid fibril formation acs.org |

| General drug scaffolds | Pyridazine ring | Bioisosteric replacement for phenyl ring, often improving properties nih.govcambridgemedchemconsulting.com |

This table illustrates the influence of aromatic and heteroaromatic substituents on the activity of pyridazine-containing compounds.

The conformational flexibility of the this compound molecule and its analogs is a key determinant of their biological activity. The molecule must adopt a specific conformation to fit into the binding site of its target protein. mdpi.combiomedres.us The steric bulk of substituents can significantly impact this conformational preference. For example, bulky substituents on the pyridazine ring can restrict rotation and lock the molecule in a more bioactive conformation. researchgate.net However, excessively bulky groups can also lead to steric hindrance and a decrease in activity. nih.gov Computational studies on pyridazine derivatives have shown that different conformations can have significantly different energies, and the lowest energy conformation is not always the bioactive one. mdpi.com

Chirality and Stereoisomeric Effects on Receptor Binding

The introduction of a chiral center into the this compound scaffold can lead to stereoisomers with potentially different biological activities. Enantiomers can exhibit different affinities for and efficacies at chiral biological targets like receptors and enzymes. researchgate.net Although specific studies on the stereoisomers of this compound are not widely available, research on other chiral heterocyclic compounds has consistently demonstrated the importance of stereochemistry in drug action. For example, the different stereoisomers of chiral drugs often display significant differences in their pharmacological profiles. It is therefore highly probable that the (R)- and (S)-enantiomers of analogs of this compound, if a chiral center were introduced, would exhibit distinct biological activities.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used in drug design to understand how a ligand, such as a pyridazine (B1198779) derivative, might interact with a biological target, typically a protein.

While no specific molecular docking studies for (6-Methylpyridazin-3-yl)methanamine have been identified, research on related pyridazine derivatives highlights the utility of this approach. For instance, a study on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives evaluated their affinity for various metabotropic and ionotropic glutamate (B1630785) receptors, which are potential targets for neurodegenerative diseases. semanticscholar.orgresearchgate.net The study utilized AutoDock Vina to perform flexible molecular docking and predict the binding energies of these compounds within the active sites of receptors like mGluR5, mGluR3, mGluR8, and NMDA GluN2B. semanticscholar.orgresearchgate.net

The results indicated that these pyridazine derivatives could achieve favorable binding energies, in some cases comparable to or better than known reference compounds. semanticscholar.orgresearchgate.net Such studies typically analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

Table 1: Predicted Binding Energies of Pyridazine-3-carboxamide Derivatives against Glutamate Receptors

| Receptor Target | Range of Predicted Binding Energies (kcal/mol) for Pyridazine Derivatives | Binding Energy of Reference Ligand (kcal/mol) |

| mGluR5 | -5.2 to -11.2 | -8.7 (Fenobam) |

| mGluR8 | -5.0 to -8.7 | -6.1 (L-AP4) |

| NMDA GluN2B | -8.7 to -11.6 | -11.3 (Ifenprodil) |

Data sourced from a study on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives. semanticscholar.org

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

Specific DFT studies on this compound are not readily found in the literature. However, computational data for the closely related analog, (6-Methoxypyridazin-3-yl)methanamine, is available through databases like PubChem. nih.gov These computed properties provide a theoretical characterization of the molecule.

Table 2: Computed Properties for (6-Methoxypyridazin-3-yl)methanamine

| Property | Value |

| Molecular Weight | 139.16 g/mol |

| XLogP3-AA | -1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 139.074561919 Da |

| Topological Polar Surface Area | 61 Ų |

These properties were computationally generated and are available on PubChem. nih.gov

Pharmacophore Mapping

Pharmacophore mapping is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is developed, it can be used to screen large databases of compounds to find new molecules that match the model and are therefore likely to be active at the same target.

While no specific pharmacophore models have been published for this compound, this approach is highly applicable to pyridazine-containing compounds and other heterocyclic systems in the quest for novel therapeutic agents.

Computational Inference Methods for Target Identification

Identifying the biological targets of a small molecule is a critical step in understanding its mechanism of action. Computational inference methods, such as reverse docking or chemical similarity-based approaches, are valuable tools for this purpose. In reverse docking, a compound of interest is docked against a large library of protein structures to identify potential binding partners. This can help to generate hypotheses about the compound's biological targets, which can then be validated experimentally. Such methods could be applied to this compound to explore its potential pharmacological profile.

Molecular Dynamics Simulations for Protein-Ligand Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations can provide detailed insights into the dynamic behavior of a ligand when bound to its protein target. researchgate.netyoutube.comnih.govyoutube.com These simulations can reveal the stability of the protein-ligand complex, the conformational changes that may occur upon binding, and the key interactions that are maintained over time. nih.govresearchgate.net

For a compound like this compound, once a potential protein target is identified, MD simulations could be employed to:

Assess the stability of the predicted binding pose from molecular docking.

Characterize the flexibility of the ligand and the protein's active site.

Calculate the binding free energy, providing a more accurate estimate of the binding affinity.

Although no specific MD simulation studies involving this compound are currently published, this technique represents a crucial step in the computational validation of potential drug candidates.

Analytical Methodologies in Research of 6 Methylpyridazin 3 Yl Methanamine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of (6-Methylpyridazin-3-yl)methanamine. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing precise information about the hydrogen and carbon atomic environments within the molecule.